molecular formula C14H15BrClNO6 B1279289 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside CAS No. 93863-89-9

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

Cat. No.: B1279289
CAS No.: 93863-89-9
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-RKQHYHRCSA-N
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Description

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chemical compound known for its chromogenic properties. It is often used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored precipitate upon enzymatic hydrolysis, making it useful in diagnostic and research applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glucosidase. When hydrolyzed by this enzyme, it produces a colored precipitate, which can be easily detected and measured. This compound interacts specifically with beta-glucosidase, and the nature of this interaction involves the cleavage of the glycosidic bond, resulting in the release of 5-bromo-6-chloro-3-indoxyl, which subsequently dimerizes to form an intensely colored product .

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role as a substrate for beta-glucosidase. In cells expressing this enzyme, the compound is hydrolyzed, leading to the production of a colored product that can be used to monitor enzyme activity. This process can influence cell signaling pathways, gene expression, and cellular metabolism by providing a visual marker for the presence and activity of beta-glucosidase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with beta-glucosidase. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 5-bromo-6-chloro-3-indoxyl. This intermediate then undergoes dimerization to form a colored product. This mechanism allows for the detection and quantification of beta-glucosidase activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to light and heat can lead to degradation and reduced efficacy. Long-term studies have shown that the compound maintains its ability to produce a colored product in the presence of beta-glucosidase, although the intensity of the color may diminish over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is effectively hydrolyzed by beta-glucosidase, producing a detectable colored product. At higher doses, there may be threshold effects, where the enzyme becomes saturated, leading to a plateau in the intensity of the color produced. Additionally, very high doses may result in toxic or adverse effects, although these are generally rare .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-6-chloro-3-indoxyl, which then dimerizes to form a colored product. This process does not significantly alter metabolic flux or metabolite levels, as the compound is primarily used as a marker for enzyme activity rather than a metabolic intermediate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with beta-glucosidase. The compound is taken up by cells expressing the enzyme and hydrolyzed to produce a colored product. This localization is primarily determined by the presence and activity of beta-glucosidase, rather than specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is closely linked to the distribution of beta-glucosidase within the cell. The compound is hydrolyzed in compartments where the enzyme is active, leading to the production of a colored product in those regions. This localization can be influenced by targeting signals or post-translational modifications that direct beta-glucosidase to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-6-chloroindole with beta-D-glucopyranosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity and the distinct magenta color it produces upon hydrolysis. This makes it particularly useful in applications where differentiation based on color is essential .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230382
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93863-89-9
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93863-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
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Reactant of Route 6
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

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